1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene
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Overview
Description
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene is an organic compound with the molecular formula C10H2Cl6N2O2 It is a derivative of benzene, featuring two isocyanate groups and two trichloromethyl groups
Preparation Methods
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,5-diamino-2,4-bis(trichloromethyl)benzene, followed by the reaction with phosgene to introduce the isocyanate groups. The reaction conditions typically require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial production methods often involve large-scale chlorination processes, where the precursor compounds are treated with chlorine gas under specific conditions to achieve the desired product. The use of advanced purification techniques is essential to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Oxidation and Reduction: The trichloromethyl groups can be oxidized to form carboxylic acids or reduced to form methyl groups under specific conditions.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are valuable materials in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with amines makes it useful in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of high-performance materials such as polyurethanes, which have applications in various sectors including automotive, construction, and textiles.
Mechanism of Action
The mechanism of action of 1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene involves its reactivity with nucleophiles. The isocyanate groups readily react with amines to form stable urea linkages, which are crucial in the formation of polyurethanes. The trichloromethyl groups can undergo further chemical transformations, contributing to the compound’s versatility in various applications.
Comparison with Similar Compounds
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene can be compared with similar compounds such as:
1,4-Bis(trichloromethyl)benzene: This compound lacks the isocyanate groups and is primarily used in the synthesis of terephthaloyl chloride, a precursor to Kevlar.
1,5-Dichloro-2,4-bis(trichloromethyl)benzene: This compound has chlorine atoms instead of isocyanate groups and is used in different chemical reactions.
The presence of isocyanate groups in this compound makes it unique and valuable for applications requiring reactive functional groups, such as in the production of polyurethanes.
Properties
IUPAC Name |
1,5-diisocyanato-2,4-bis(trichloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6N2O2/c11-9(12,13)5-1-6(10(14,15)16)8(18-4-20)2-7(5)17-3-19/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHEQJFEXKEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Cl)(Cl)Cl)N=C=O)N=C=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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